5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole
Description
The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole features a benzodiazole core linked via a carbonyl group to a piperazine ring, which is substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. This structure combines three pharmacologically relevant motifs:
- Piperazine: A flexible heterocyclic amine that enhances solubility and serves as a spacer for pharmacophore alignment.
- 2-Methyl-6-(trifluoromethyl)pyrimidine: A fluorinated pyrimidine known for improving metabolic stability and lipophilicity .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c1-11-24-15(18(19,20)21)9-16(25-11)26-4-6-27(7-5-26)17(28)12-2-3-13-14(8-12)23-10-22-13/h2-3,8-10H,4-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLYMNHFTQLZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine and pyrimidine groups. Common reagents used in these steps include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases such as potassium carbonate (K2CO3) to facilitate nucleophilic substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as or .
Reduction: Employing reducing agents like or .
Substitution: Nucleophilic substitution reactions can be carried out using or .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .
Scientific Research Applications
5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a to study enzyme interactions.
Medicine: Explored for its and properties.
Industry: Utilized in the development of with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved could include signal transduction or metabolic pathways that are critical for cell survival and proliferation.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table highlights structural analogs and their differentiating features:
Pharmacological and Physicochemical Comparisons
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., pyrimidine-carboxylic acid 14 in ), enhancing membrane permeability.
- Metabolic Stability: Fluorinated pyrimidines (as in the target and 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline ) resist oxidative degradation better than non-fluorinated counterparts.
Biological Activity
The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodiazole moiety, a piperazine ring, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of 392.35 g/mol. The presence of trifluoromethyl and piperazine groups suggests potential interactions that can influence its biological activity.
Table 1: Structural Features of the Compound
| Component | Structure Description |
|---|---|
| Benzodiazole | A bicyclic structure contributing to bioactivity |
| Piperazine | A six-membered ring that enhances solubility |
| Pyrimidine | Provides additional hydrogen bonding sites |
| Trifluoromethyl Group | Increases lipophilicity and potential for receptor binding |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, which include compounds similar to the one . For instance, several derivatives have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity Assessment
In a study assessing the antibacterial activity of benzimidazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 µg/ml, comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. Research has shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes in cancer cells.
Table 2: Summary of Anticancer Activities
| Compound Type | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Breast Cancer | PARP inhibition leading to apoptosis | |
| Pyrimidine Analogs | Colon Cancer | Cell cycle arrest |
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may exhibit neuroprotective properties. The piperazine component is known for its ability to modulate neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed critical insights into how modifications can enhance biological activity. For example:
- Trifluoromethyl Substitution : Increases lipophilicity, enhancing membrane permeability.
- Piperazine Ring Modifications : Altering substituents on the piperazine ring can significantly affect receptor binding affinity and selectivity.
Table 3: Key SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl | Enhances potency against bacterial strains |
| Variations in Piperazine | Alters neuroactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
